(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide
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Overview
Description
(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is an organic compound characterized by the presence of a phenyl group substituted with two methoxy groups at the 3 and 4 positions, and a sulfonamide group attached to an ethene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and phenylsulfonamide.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with phenylsulfonamide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete reaction.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and proteins involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)acrylic acid: Similar in structure but lacks the sulfonamide group.
(E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Contains a similar phenyl group but with different functional groups.
Uniqueness
(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is unique due to the presence of both the sulfonamide and ethene linkage, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-22(18,19)17-14-6-4-3-5-7-14/h3-12,17H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEHRSHBEIDVII-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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